KPT-185 as a Prototype Compound: In Vitro Potency Comparison in NSCLC Cell Lines
KPT-185 and its clinical analog KPT-330 show a high degree of correlation in their sensitivity profiles across a panel of non-small cell lung cancer (NSCLC) lines. However, KPT-185 serves as the prototype SINE in this dataset, establishing the baseline efficacy from which the correlation was derived. The data demonstrates that the fundamental XPO1 inhibitory activity is conserved, but KPT-185's distinct physicochemical properties make it the appropriate tool for in vitro target validation and structure-activity relationship (SAR) studies that preceded the development of orally bioavailable analogs [1].
| Evidence Dimension | Cellular Sensitivity (Area Under the Curve from 8-point dose-response) |
|---|---|
| Target Compound Data | AUC values vary across a panel of KRAS-mutant and wild-type NSCLC lines |
| Comparator Or Baseline | Selinexor (KPT-330) AUC values across the same panel |
| Quantified Difference | Significant positive Pearson correlation between KPT-185 and KPT-330 AUC values (p=0.0003) |
| Conditions | 8-point dose-response viability assay in a panel of NSCLC cell lines following 72-hour exposure [1] |
Why This Matters
This confirms KPT-185's position as the foundational in vitro tool for the SINE class, making it essential for comparative SAR studies or when investigating XPO1 inhibition without the confounding variable of in vivo pharmacokinetic optimization.
- [1] Kim, J., et al. (2016). XPO1-dependent nuclear export is a druggable vulnerability in KRAS-mutant lung cancer. Nature, 538(7623), 114-117. (Data from Extended Data Figure 3d). View Source
